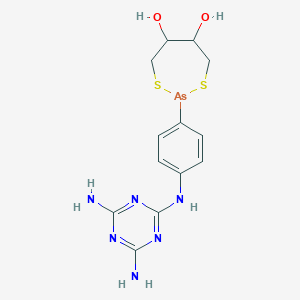
2-(p-(4,6-Diamino-1,3,5-triazin-2-ylamino)phenyl)-1,3,2-dithiarsepane-5,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(p-(4,6-Diamino-1,3,5-triazin-2-ylamino)phenyl)-1,3,2-dithiarsepane-5,6-diol, also known as DADT, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects, making it a promising tool for investigating various biological processes.
Applications De Recherche Scientifique
2-(p-(4,6-Diamino-1,3,5-triazin-2-ylamino)phenyl)-1,3,2-dithiarsepane-5,6-diol has been studied for its potential applications in a variety of scientific research fields, including biochemistry, pharmacology, and toxicology. One of the main uses of 2-(p-(4,6-Diamino-1,3,5-triazin-2-ylamino)phenyl)-1,3,2-dithiarsepane-5,6-diol is as a tool for investigating the role of reactive oxygen species (ROS) in biological processes. ROS are highly reactive molecules that can cause damage to cells and tissues, and are implicated in a range of diseases and conditions. 2-(p-(4,6-Diamino-1,3,5-triazin-2-ylamino)phenyl)-1,3,2-dithiarsepane-5,6-diol has been shown to be an effective scavenger of ROS, and can be used to study the effects of ROS on various biological systems.
Mécanisme D'action
The mechanism of action of 2-(p-(4,6-Diamino-1,3,5-triazin-2-ylamino)phenyl)-1,3,2-dithiarsepane-5,6-diol involves its ability to scavenge ROS and other reactive molecules. 2-(p-(4,6-Diamino-1,3,5-triazin-2-ylamino)phenyl)-1,3,2-dithiarsepane-5,6-diol contains two thiol groups that can react with ROS and other electrophilic species, forming stable adducts that prevent these molecules from causing damage to cells and tissues. In addition, 2-(p-(4,6-Diamino-1,3,5-triazin-2-ylamino)phenyl)-1,3,2-dithiarsepane-5,6-diol has been shown to have antioxidant properties, which may contribute to its ability to protect cells and tissues from oxidative stress.
Biochemical and Physiological Effects:
2-(p-(4,6-Diamino-1,3,5-triazin-2-ylamino)phenyl)-1,3,2-dithiarsepane-5,6-diol has been shown to have a range of biochemical and physiological effects, including its ability to scavenge ROS, inhibit lipid peroxidation, and protect against oxidative stress. In addition, 2-(p-(4,6-Diamino-1,3,5-triazin-2-ylamino)phenyl)-1,3,2-dithiarsepane-5,6-diol has been shown to have anti-inflammatory and anti-tumor effects, making it a promising tool for investigating the mechanisms underlying these processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(p-(4,6-Diamino-1,3,5-triazin-2-ylamino)phenyl)-1,3,2-dithiarsepane-5,6-diol in lab experiments is its ability to scavenge ROS and other reactive molecules, which can be difficult to study using other methods. In addition, 2-(p-(4,6-Diamino-1,3,5-triazin-2-ylamino)phenyl)-1,3,2-dithiarsepane-5,6-diol is relatively stable and easy to handle, making it a convenient tool for investigating various biological processes. However, one limitation of using 2-(p-(4,6-Diamino-1,3,5-triazin-2-ylamino)phenyl)-1,3,2-dithiarsepane-5,6-diol is its potential toxicity, which can limit its use in certain applications.
Orientations Futures
There are several potential future directions for research on 2-(p-(4,6-Diamino-1,3,5-triazin-2-ylamino)phenyl)-1,3,2-dithiarsepane-5,6-diol. One area of interest is the development of new synthesis methods that can improve yields and purity of the compound. In addition, further studies are needed to investigate the mechanisms underlying the anti-inflammatory and anti-tumor effects of 2-(p-(4,6-Diamino-1,3,5-triazin-2-ylamino)phenyl)-1,3,2-dithiarsepane-5,6-diol, and to determine its potential applications in treating various diseases and conditions. Finally, there is a need for more research on the toxicity of 2-(p-(4,6-Diamino-1,3,5-triazin-2-ylamino)phenyl)-1,3,2-dithiarsepane-5,6-diol, and its potential effects on human health and the environment.
Méthodes De Synthèse
The synthesis of 2-(p-(4,6-Diamino-1,3,5-triazin-2-ylamino)phenyl)-1,3,2-dithiarsepane-5,6-diol involves several steps, starting with the reaction of 2-aminophenol with thiourea to form 2-phenyl-4,6-diamino-1,3,5-triazine. This intermediate is then reacted with 1,3-dichloro-2-propanol and sodium sulfide to form the final product, 2-(p-(4,6-Diamino-1,3,5-triazin-2-ylamino)phenyl)-1,3,2-dithiarsepane-5,6-diol. The synthesis of 2-(p-(4,6-Diamino-1,3,5-triazin-2-ylamino)phenyl)-1,3,2-dithiarsepane-5,6-diol is a complex process that requires careful control of reaction conditions to ensure high yields and purity.
Propriétés
Numéro CAS |
134018-76-1 |
|---|---|
Nom du produit |
2-(p-(4,6-Diamino-1,3,5-triazin-2-ylamino)phenyl)-1,3,2-dithiarsepane-5,6-diol |
Formule moléculaire |
C13H17AsN6O2S2 |
Poids moléculaire |
428.4 g/mol |
Nom IUPAC |
2-[4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]phenyl]-1,3,2-dithiarsepane-5,6-diol |
InChI |
InChI=1S/C13H17AsN6O2S2/c15-11-18-12(16)20-13(19-11)17-8-3-1-7(2-4-8)14-23-5-9(21)10(22)6-24-14/h1-4,9-10,21-22H,5-6H2,(H5,15,16,17,18,19,20) |
Clé InChI |
XYBCHXSLJJFHSI-UHFFFAOYSA-N |
SMILES |
C1C(C(CS[As](S1)C2=CC=C(C=C2)NC3=NC(=NC(=N3)N)N)O)O |
SMILES canonique |
C1C(C(CS[As](S1)C2=CC=C(C=C2)NC3=NC(=NC(=N3)N)N)O)O |
Synonymes |
2-(4-(4,6-diamino-1,3,5-triazin-2-yl-amino)phenyl)-1,3,2-dithiarsepane-5,6-diol IMOL 881 IMOL-881 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,10-dihydroxy-8-methyl-12-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxynaphtho[1,2-c]isochromen-6-one](/img/structure/B142523.png)
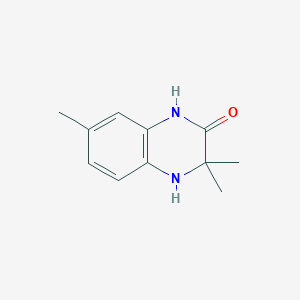
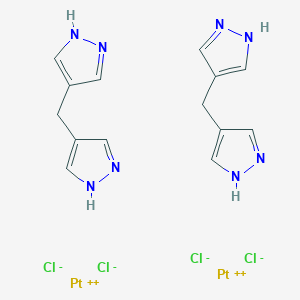
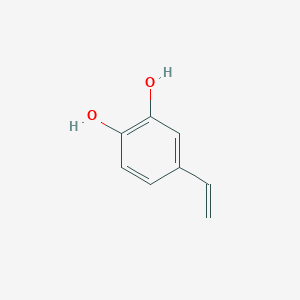

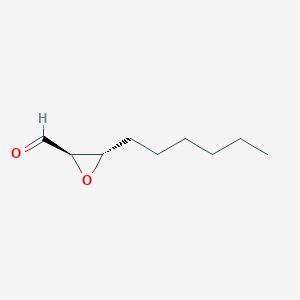


![1,3-Dimethyl-7-[4-(2-nitroimidazol-1-yl)butyl]purine-2,6-dione](/img/structure/B142549.png)
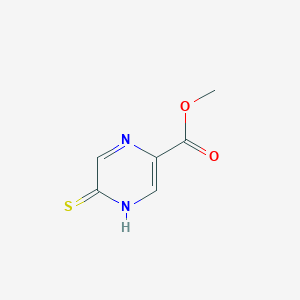
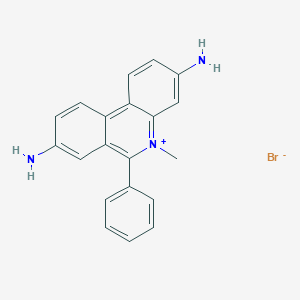
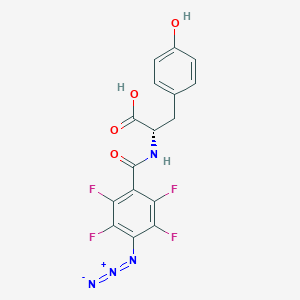
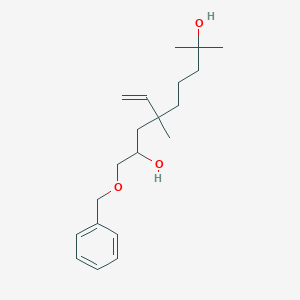
![4-methyl-N-[(1R,2R)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide](/img/structure/B142561.png)